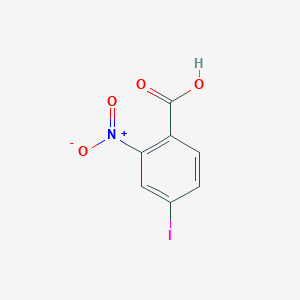

4-Iodo-2-nitrobenzoic acid

Vue d'ensemble

Description

4-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by iodine and nitro groups, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-nitrobenzoic acid typically involves the nitration of 4-iodobenzoic acid. The process can be summarized as follows:

Nitration Reaction: 4-Iodobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the benzene ring.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodo group at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The nitro group at the 2-position activates the ring toward substitution by stabilizing transition states through resonance and inductive effects.

Key Reactions:

-

Amidation :

Reaction with anhydrous ammonia gas in methanol replaces the carboxylic acid group with an amide. This proceeds via ester intermediates (e.g., methyl ester formation using trimethyl orthoacetate) to avoid hydrolysis side reactions .

Example : -

Iodo Replacement :

The iodo substituent can be displaced by nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents like DMF. For instance, reaction with sodium methoxide yields 2-nitro-4-methoxybenzoic acid .

Table 1: Substitution Reaction Conditions and Outcomes

*Theoretical yield based on analogous reactions.

†Inferred from patent methodology for iodo-nitrobenzamide derivatives.

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation or using stoichiometric reductants like Sn/HCl.

Key Findings:

-

Nitro to Amine :

Hydrogenation with Pd/C in ethanol at 50 psi H₂ converts the nitro group to an amino group, yielding 4-iodo-2-aminobenzoic acid. This product is prone to oxidation and requires inert atmosphere handling . -

Selectivity Challenges :

Competitive reduction of the iodo group may occur under prolonged reaction times (>6 hr), forming 2-aminobenzoic acid as a byproduct .

Oxidation Reactions

The carboxylic acid group resists further oxidation, but the aromatic ring can undergo electrophilic substitution under strong acidic conditions.

Notable Example:

-

Halogenation :

In HIO₃/AcOH/H₂SO₄ mixtures, additional iodination occurs at the meta position relative to the nitro group, forming 3,4-diiodo-2-nitrobenzoic acid (83% yield) .

Table 2: Electrophilic Iodination Parameters

| Substrate | Reagents | Product | Yield | Positional Selectivity | Source |

|---|---|---|---|---|---|

| 4-Iodo-2-nitrobenzoic acid | HIO₃, AcOH, H₂SO₄, 45–50°C | 3,4-Diiodo-2-nitrobenzoic acid | 83% | Meta to nitro |

Crystallographic and Stability Insights

Applications De Recherche Scientifique

Organic Synthesis

4-Iodo-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it versatile in synthetic pathways .

Biochemical Studies

The compound is utilized in biological research for studying enzyme inhibition and protein-ligand interactions. Its high reactivity enables it to form stable complexes with various biological targets, facilitating investigations into biochemical pathways and mechanisms .

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit potential as anti-cancer agents. For instance, certain phenylamino benzoic acid derivatives have been identified as selective MEK kinase inhibitors, which are valuable in treating various cancers such as breast and colon cancer . Additionally, studies have shown that this compound can act as a non-ionic organic buffering agent in biological assays, maintaining pH levels conducive to cellular activity .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The compound was tested against various enzyme targets, revealing its potential to modulate biochemical reactions crucial for cellular function.

Case Study 2: Cancer Research

In cancer pharmacology research, derivatives of this compound were evaluated for their efficacy against cancer cell lines. Results indicated significant cytotoxic effects on breast cancer cells, suggesting that these compounds could be developed into therapeutic agents targeting MEK pathways .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Used in multi-step synthesis processes |

| Biochemical Studies | Investigating enzyme inhibition and protein interactions | Effective enzyme inhibitors identified |

| Pharmaceutical Development | Potential anti-cancer agents; selective MEK kinase inhibitors | Significant cytotoxicity against cancer cell lines |

| Buffering Agent | Maintains pH levels in biological assays | Non-ionic organic buffering agent |

Mécanisme D'action

The mechanism of action of 4-Iodo-2-nitrobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins or enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Iodo-3-nitrobenzoic acid

- 2-Iodo-4-nitrobenzoic acid

- 4-Nitrobenzoic acid

Uniqueness

4-Iodo-2-nitrobenzoic acid is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other nitrobenzoic acid derivatives.

Activité Biologique

Overview

4-Iodo-2-nitrobenzoic acid (CAS No. 116529-62-5) is an organic compound characterized by a molecular formula of CHINO. This compound is a derivative of benzoic acid, notable for its substituted iodine and nitro groups at the 4 and 2 positions, respectively. Its unique structure contributes to its diverse biological activities, particularly in enzyme inhibition and protein-ligand interactions, making it a significant subject of research in biochemistry and pharmacology.

Target Interactions

The nitro group in this compound is known to participate in various biochemical reactions due to its high reactivity. Nitro compounds can interact with biological targets, influencing enzyme activity and cellular processes. Specifically, the compound has been utilized in studies focusing on:

- Enzyme Inhibition : It can inhibit specific enzymes through competitive or non-competitive mechanisms.

- Protein-Ligand Interactions : The ability to form stable complexes with proteins allows for investigations into protein functionality and binding affinities.

Enzyme Inhibition Studies

Research indicates that this compound serves as an effective inhibitor for certain enzymes. For instance, it has been demonstrated to inhibit nitroreductases, enzymes that catalyze the reduction of nitro groups in various substrates. This inhibition can be quantitatively assessed using enzyme kinetics studies.

| Enzyme | EC Classification | Inhibition Type |

|---|---|---|

| NfsA | 1.5.1.34 | Competitive |

| NfsB | 1.5.1.34 | Non-competitive |

Case Studies

- Study on Enzyme Inhibition : A study published in Biochemistry explored the inhibitory effects of this compound on the nitroreductase enzymes NfsA and NfsB from Escherichia coli. The results showed significant inhibition with IC values in the micromolar range, indicating its potential as a lead compound for drug development targeting bacterial infections .

- Protein-Ligand Interaction Analysis : Another investigation assessed the binding affinity of this compound to various proteins involved in metabolic pathways. The compound was found to interact favorably with target proteins, suggesting its utility in probing protein functions and interactions within cellular systems .

The synthesis of this compound typically involves the nitration of 4-iodobenzoic acid using a mixture of concentrated nitric and sulfuric acids under controlled conditions. This process highlights its chemical reactivity and potential for further modifications.

Synthetic Route

-

Nitration Reaction :

- Reactants: 4-Iodobenzoic acid, concentrated nitric acid, sulfuric acid.

- Conditions: Controlled temperature to ensure selective nitration.

- Product: this compound.

- Purification : The product is purified through recrystallization to achieve high purity levels suitable for biological assays.

Comparison with Similar Compounds

This compound can be compared with other nitrobenzoic acids to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodo-3-nitrobenzoic acid | CHINO | Different substitution pattern |

| 2-Iodo-4-nitrobenzoic acid | CHINO | Unique reactivity due to position |

| 4-Nitrobenzoic acid | CHNO | Lacks iodine substitution |

Propriétés

IUPAC Name |

4-iodo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBFYNYRKIUGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596479 | |

| Record name | 4-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-62-5 | |

| Record name | 4-Iodo-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.